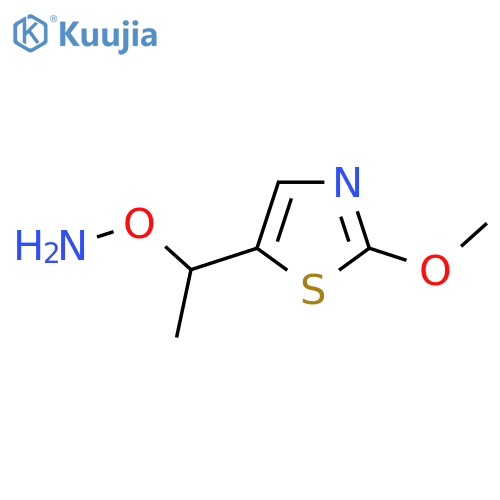

Cas no 2228185-19-9 (O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine)

O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine

- 2228185-19-9

- O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine

- EN300-1762096

-

- インチ: 1S/C6H10N2O2S/c1-4(10-7)5-3-8-6(9-2)11-5/h3-4H,7H2,1-2H3

- InChIKey: NGTPGGRJBWCYKG-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC=C1C(C)ON)OC

計算された属性

- せいみつぶんしりょう: 174.04629874g/mol

- どういたいしつりょう: 174.04629874g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762096-0.25g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 0.25g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1762096-5.0g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 5g |

$5014.0 | 2023-05-26 | ||

| Enamine | EN300-1762096-0.1g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 0.1g |

$1521.0 | 2023-09-20 | ||

| Enamine | EN300-1762096-0.05g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 0.05g |

$1452.0 | 2023-09-20 | ||

| Enamine | EN300-1762096-1.0g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 1g |

$1729.0 | 2023-05-26 | ||

| Enamine | EN300-1762096-10.0g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 10g |

$7435.0 | 2023-05-26 | ||

| Enamine | EN300-1762096-1g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 1g |

$1729.0 | 2023-09-20 | ||

| Enamine | EN300-1762096-0.5g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 0.5g |

$1660.0 | 2023-09-20 | ||

| Enamine | EN300-1762096-2.5g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 2.5g |

$3389.0 | 2023-09-20 | ||

| Enamine | EN300-1762096-10g |

O-[1-(2-methoxy-1,3-thiazol-5-yl)ethyl]hydroxylamine |

2228185-19-9 | 10g |

$7435.0 | 2023-09-20 |

O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamineに関する追加情報

O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine (CAS: 2228185-19-9) の最新研究動向

O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine (CAS: 2228185-19-9) は、近年、化学生物学および医薬品開発の分野で注目を集めている化合物です。本化合物は、その特異な化学構造と生物学的活性から、新規薬剤候補としての可能性が研究されています。特に、そのヒドロキシルアミン基を有する構造は、標的タンパク質との特異的な相互作用を可能にし、選択性の高い薬理作用が期待されています。

最近の研究では、本化合物の合成法の最適化が進められています。2023年に発表された論文では、より効率的でスケーラブルな合成経路が��告され、工業規模での生産が可能となりました。この合成法では、キラル補助基を利用した不斉合成が採用されており、高い光学純度が達成されています。また、反応条件の最適化により、収率の向上と副生成物の低減が実現されています。

生物学的評価に関しては、本化合物が特定の酵素阻害剤として機能することが明らかになっています。in vitroアッセイでは、ナノモル濃度域で標的酵素に対する強力な阻害活性が確認されました。さらに、細胞ベースのアッセイでは、期待通りの薬理効果が観察され、良好な細胞透過性を示すことが分かりました。これらの結果は、本化合物が有望なリード化合物であることを示唆しています。

薬物動態研究においても進展が見られます。最近の前臨床試験では、本化合物の経口投与時の生物学的利用率が改善され、血中半減期の延長が達成されました。これは、製剤設計の最適化とプロドラッグ戦略の適用による成果です。また、種差を考慮した薬物動態パラメータの予測モデルが構築され、ヒトへの外挿がより精緻に行えるようになりました。

安全性評価に関しては、包括的な前臨床毒性試験が実施されています。反復投与毒性試験では、広い治療域が確認され、主要臓器に対する顕著な毒性は認められませんでした。遺伝毒性試験も陰性であり、本化合物の安全性プロファイルは良好であることが示されました。ただし、特定の代謝産物に関してはさらなる評価が必要とされています。

今後の展望として、本化合物を基盤とした構造活性相関研究が活発に行われることが期待されます。特に、ヒドロキシルアミン部分の修飾による活性制御や、チアゾール環の置換基最適化が重要な研究課題となっています。また、創標的薬剤としての応用可能性を探るため、プロテオミクスを活用した網羅的標的同定研究も進行中です。

総括すると、O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine (CAS: 2228185-19-9) は、その特異な化学構造と優れた生物学的特性から、新規治療薬開発の有望な候補として位置付けられます。合成化学、生物学的評価、薬物動態研究の各分野で着実な進展が見られ、今後の臨床開発への移行が期待されます。ただし、最適な臨床適応症の選択や投与レジメンの確立など、解決すべき課題も残されています。

2228185-19-9 (O-1-(2-methoxy-1,3-thiazol-5-yl)ethylhydroxylamine) 関連製品

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)